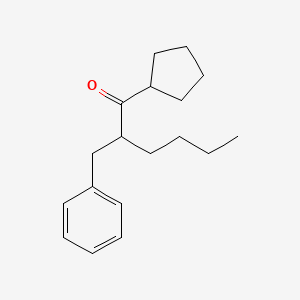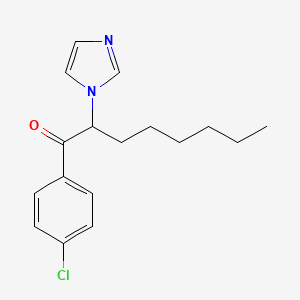
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is a synthetic organic compound that features a chlorophenyl group, an imidazole ring, and an octanone backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by reacting 4-chlorobenzaldehyde with a suitable reagent to form the corresponding alcohol or halide.
Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with imidazole under basic conditions.
Octanone Backbone Formation: The final step involves the formation of the octanone backbone, which can be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)hexan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is unique due to its specific octanone backbone, which may confer distinct physical and chemical properties compared to shorter-chain analogs
Propriétés
Numéro CAS |
52385-17-8 |
|---|---|
Formule moléculaire |
C17H21ClN2O |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-imidazol-1-yloctan-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-2-3-4-5-6-16(20-12-11-19-13-20)17(21)14-7-9-15(18)10-8-14/h7-13,16H,2-6H2,1H3 |
Clé InChI |
XGOMGZPXPGGYJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)C1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


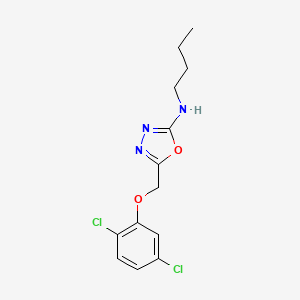
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

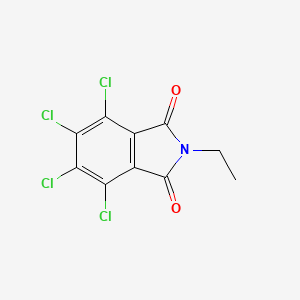
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
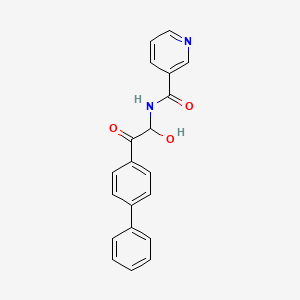
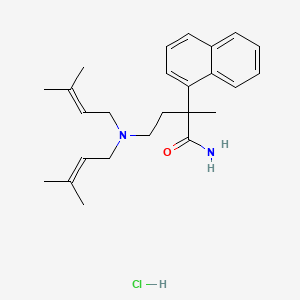

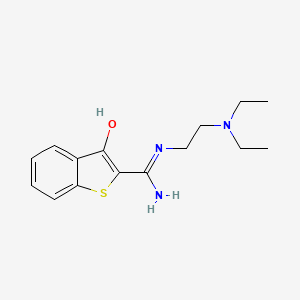
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
